BenchChemオンラインストアへようこそ!

Teniposide-d3

Isotopic enrichment Chemical purity Stable isotope labeling

Teniposide-d3 is a stable isotope-labeled analog of the semi-synthetic podophyllotoxin derivative teniposide (VM-26), in which three hydrogen atoms are replaced by deuterium at the 5-methoxy position of the phenyl ring, yielding a molecular formula of C₃₂H₂₉D₃O₁₃S and a molecular weight of 659.67 Da. It is primarily employed as an internal standard (IS) for the quantitative determination of unlabeled teniposide in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), leveraging the near-identical physicochemical properties of the deuterated and non-deuterated forms to correct for matrix effects, extraction recovery variability, and ionization fluctuations.

Molecular Formula C32H32O13S
Molecular Weight 659.7 g/mol
Cat. No. B13725525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeniposide-d3
Molecular FormulaC32H32O13S
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O
InChIInChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16?,21-,23-,24+,26-,27-,28?,29-,31-,32+/m1/s1/i1D3
InChIKeyNRUKOCRGYNPUPR-QSRBESSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teniposide-d3: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of the Antineoplastic Agent Teniposide (VM-26)


Teniposide-d3 is a stable isotope-labeled analog of the semi-synthetic podophyllotoxin derivative teniposide (VM-26), in which three hydrogen atoms are replaced by deuterium at the 5-methoxy position of the phenyl ring, yielding a molecular formula of C₃₂H₂₉D₃O₁₃S and a molecular weight of 659.67 Da . It is primarily employed as an internal standard (IS) for the quantitative determination of unlabeled teniposide in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), leveraging the near-identical physicochemical properties of the deuterated and non-deuterated forms to correct for matrix effects, extraction recovery variability, and ionization fluctuations . As a labeled IS, Teniposide-d3 is distinct from the therapeutic agent itself and is supplied as a reference standard for analytical method development, validation, and routine bioanalytical workflows, supported by certificates of analysis documenting lot-specific purity and isotopic enrichment .

Why Teniposide-d3 Cannot Be Replaced by Etoposide-d3, Podophyllotoxin-d6, or Unlabeled Structural Analogs in Teniposide Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) are the gold standard in LC-MS/MS bioanalysis because they co-elute with the target analyte and exhibit nearly identical extraction recovery, ionization efficiency, and matrix effect susceptibility . However, SIL-IS performance is compound-specific: a deuterated analog of etoposide (Etoposide-d3) cannot substitute for a teniposide SIL-IS because etoposide and teniposide differ in molecular weight (656.65 vs. 656.65 Da), retention time, lipophilicity, protein binding (teniposide is >99% bound vs. ~94% for etoposide), and metabolic fate [1]. Similarly, the podophyllotoxin scaffold (Podophyllotoxin-d6) lacks the glycosidic moiety present in teniposide, leading to divergent chromatographic behavior. Using a non-isotopic structural analog (e.g., berberine or ibuprofen) as an IS introduces differential matrix effects that can produce systematic quantification bias exceeding 15–20%, failing regulatory bioanalytical method validation criteria [2]. These fundamental differences mean that only a deuterated form of teniposide itself can ensure the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

Teniposide-d3 Quantitative Differentiation: Head-to-Head Evidence Versus Closest Analogs and Alternatives


Isotopic Enrichment and Chemical Purity: Teniposide-d3 vs. Dual-Labeled [¹³C,²H₃]-Teniposide

Teniposide-d3 as supplied by Alsachim achieves a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 98% ²H at the trideuteriomethoxy position, with a shelf stability of ≥1 year [1]. The dual-labeled alternative [¹³C,²H₃]-Teniposide achieves a higher isotopic enrichment specification for the ¹³C label (99% ¹³C) but an identical 98% ²H enrichment, and identical minimum chemical purity of ≥98% . Thus, for applications requiring only mass spectrometric differentiation from the unlabeled analyte, Teniposide-d3 provides equivalent deuterium enrichment to the more costly dual-labeled version, offering a procurement advantage when ¹³C labeling is not analytically necessary.

Isotopic enrichment Chemical purity Stable isotope labeling Internal standard qualification

Mass Difference Sufficiency for LC-MS/MS: Teniposide-d3 (+3 Da) vs. Minimum Required Shift

According to established guidelines for SIL internal standard design, a mass difference of at least 3 Da between the analyte and its SIL-IS is required for small drug molecules (<1,000 Da) to prevent spectral overlap from natural isotope abundance peaks . Teniposide-d3 provides exactly a +3 Da shift (from 656.65 Da to 659.67 Da), which meets this minimum threshold. In contrast, a hypothetical Teniposide-d₂ standard (if it were available) would provide only a +2 Da shift, falling below the recommended minimum and risking isotopic cross-talk in the mass spectrometer. The existing [¹³C,²H₃]-Teniposide provides +4 Da, offering a slightly greater safety margin but at a higher synthetic complexity and cost .

Mass spectrometry Isotopic interference Internal standard selection Bioanalytical method validation

Deuteration at a Non-Exchangeable Methoxy Position: Teniposide-d3 vs. Labile Deuterated Internal Standards

The IUPAC name of Teniposide-d3 confirms deuteration at the 5-(trideuteriomethoxy) position on the pendant phenyl ring . This methoxy group is non-exchangeable under typical bioanalytical conditions (aqueous mobile phases, biological matrices), meaning the deuterium label will not undergo proton–deuterium exchange during sample preparation, chromatography, or storage . In contrast, deuterated internal standards that place deuterium on heteroatoms (e.g., -OD, -ND) or at α-carbonyl positions are susceptible to back-exchange, leading to time-dependent loss of the deuterium label and systematic underestimation of analyte concentration. This structural feature distinguishes Teniposide-d3 from deuterated standards where isotope labeling occurs at labile functional groups, directly impacting long-term method reproducibility and the validity of pharmacokinetic data.

Deuterium exchange Isotopic stability Internal standard robustness LC-MS/MS accuracy

Procurement Cost Efficiency: Teniposide-d3 vs. Etoposide-d3 from a Common Vendor

From Santa Cruz Biotechnology, Teniposide-d3 (catalog sc-220204) is priced at $360.00 per 1 mg . In comparison, Etoposide-d3 (catalog sc-218445) from the same vendor is listed at $440.00–$449.00 per 1 mg [1]. This represents a price differential of approximately 18–20% in favor of Teniposide-d3. For laboratories conducting dedicated teniposide analytical work, this direct cost comparison demonstrates that the analyte-matched SIL-IS is not only analytically superior (see Sections 2 and 3.1) but also more economical than the nearest structurally related deuterated compound from the same therapeutic class.

Procurement cost Internal standard pricing Budget optimization Reference standard sourcing

Analyte–Internal Standard Structural Identity: Teniposide-d3 vs. Etoposide-d3 for Teniposide Quantification

Teniposide and etoposide exhibit significant differences in protein binding (>99% vs. ~94%), lipophilicity, cellular uptake, and potency (teniposide is 8–10 times more potent than etoposide in clonogenic assays at equimolar concentrations) [1], [2]. These pharmacological differences reflect underlying physicochemical distinctions that also affect extraction recovery and matrix effect profiles. A SIL-IS is expected to track the analyte through the entire analytical workflow, from extraction to detection; Etoposide-d3, while isotopically labeled, possesses a different core structure (epipodophyllotoxin glucopyranoside with a methyl group instead of the thenylidene moiety) and exhibits different chromatographic retention and ionization behavior. Consequently, substituting Etoposide-d3 as the internal standard for teniposide quantification can introduce analyte/internal standard response divergence under variable matrix conditions, compromising method accuracy. Teniposide-d3, as the genuine isotopologue of the target analyte, eliminates this risk.

Analyte-internal standard matching Chromatographic co-elution Ionization efficiency Quantitative accuracy

Optimal Application Scenarios for Teniposide-d3 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Pharmacokinetic Studies of Teniposide in Pediatric Oncology

Teniposide is a critical agent in the treatment of refractory childhood acute lymphoblastic leukemia and brain tumors. Pharmacokinetic studies in pediatric populations require robust bioanalytical methods that meet FDA/EMA guidelines for accuracy and precision. Teniposide-d3, with its guaranteed ≥98% isotopic enrichment at a non-exchangeable methoxy position [1], provides a SIL-IS that withstands the rigorous stability testing required for regulatory method validation. Its +3 Da mass shift is sufficient to avoid isotopic interference, and its structural identity to the analyte ensures consistent extraction recovery and ionization response across patient plasma samples, where high protein binding (>99%) of teniposide demands an IS that mirrors this property exactly [2]. Using Teniposide-d3 minimizes the risk of method failure during incurred sample reanalysis, a common pain point in regulatory submissions.

Therapeutic Drug Monitoring (TDM) of Teniposide in Clinical Laboratory Settings

Clinical TDM of teniposide requires high-throughput, reproducible quantification methods to guide dosing in individual patients. Teniposide-d3 is the only isotopically labeled internal standard that is structurally identical to the therapeutic agent, ensuring co-elution and matched ionization in fast-gradient UPLC-MS/MS methods [2]. At $360.00 per 1 mg from a major supplier , Teniposide-d3 is priced below the nearest alternative deuterated standard from the same therapeutic class (Etoposide-d3, $440–449/mg), making it the cost-effective choice for high-volume clinical laboratories. The non-exchangeable deuterium label ensures consistent internal standard response over extended analytical batches, a prerequisite for clinical assay reliability.

Method Development and Validation for Teniposide in Complex Biological Matrices (Plasma, CSF, Brain Tissue)

Teniposide exhibits unique tissue distribution, including measurable CNS penetration, and its quantification in matrices such as cerebrospinal fluid and brain tissue presents significant analytical challenges due to low drug concentrations and complex matrix effects [1]. Teniposide-d3, by virtue of its identical chemical structure to the analyte, provides optimal matrix effect correction in these challenging sample types. The non-exchangeable deuteration position ensures label integrity throughout extended sample preparation workflows (liquid-liquid extraction, solid-phase extraction, evaporation, and reconstitution). Unlike a dual-labeled [¹³C,²H₃]-Teniposide, which offers only a marginal mass shift advantage (+4 vs. +3 Da) at higher cost and often longer lead times, Teniposide-d3 satisfies all method development requirements for single-analyte teniposide assays, accelerating the transition from method development to validation and sample analysis.

Comparative Pharmacology Studies Differentiating Teniposide from Etoposide

Teniposide is 8–10 times more potent than etoposide in vitro and exhibits different pharmacokinetic properties, including greater protein binding, longer terminal half-life, and higher lipophilicity [2]. Studies designed to compare the pharmacological profiles of these two epipodophyllotoxins require independent, analyte-specific quantification methods. Using Teniposide-d3 for the teniposide channel and Etoposide-d3 for the etoposide channel—each matched to its respective analyte—eliminates cross-interference and ensures that observed pharmacological differences are not artifacts of internal standard mismatch. This application scenario directly leverages the structural specificity of Teniposide-d3 and is supported by the quantitative potency and pharmacokinetic differences documented between the two drugs.

Quote Request

Request a Quote for Teniposide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.